molecular formula C11H18N2O B2825757 1-Pivaloylpiperidine-4-carbonitrile CAS No. 1176520-54-9

1-Pivaloylpiperidine-4-carbonitrile

Cat. No.: B2825757
CAS No.: 1176520-54-9
M. Wt: 194.278
InChI Key: PPJKWQWMIPRAIF-UHFFFAOYSA-N
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Description

1-Pivaloylpiperidine-4-carbonitrile is a piperidine derivative featuring a pivaloyl (tert-butyl carbonyl) group at the 1-position and a nitrile (CN) group at the 4-position. Its molecular formula is inferred as C₁₁H₁₉N₂O, with a molecular weight of 195.3 g/mol. Although direct data on this compound is absent in the provided evidence, its structural analogs (e.g., compounds with piperidine, nitrile, or bulky substituents) suggest roles in pharmaceutical intermediates or organic synthesis.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKWQWMIPRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Pivaloylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Pivaloylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Pivaloylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and cyano group play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Pivaloylpiperidine-4-carbonitrile with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂; MW 192.3 g/mol)

  • Structural Differences : Replaces the pivaloyl group with a cyclohexane ring fused to the piperidine nitrogen .
  • Physicochemical Properties: Higher lipophilicity due to the nonpolar cyclohexane ring. Crystalline solid (purity ≥95%) with stability ≥5 years at -20°C .
  • Reactivity : The rigid cyclohexane may hinder conformational flexibility, impacting binding interactions in biological systems.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (C₁₀H₁₅NO₄; MW 213.2 g/mol)

  • Structural Differences : Features an ethoxycarbonyl (ester) group at position 1 and a carboxylic acid at position 4 .
  • Physicochemical Properties :
    • Higher polarity due to the ionizable carboxylic acid (Log S = -1.7, moderate aqueous solubility) .
    • Lower steric hindrance compared to the pivaloyl group.
  • Reactivity : The ester is hydrolytically labile, whereas the carboxylic acid enables salt formation or conjugation.
  • Applications : Likely used in peptide synthesis or prodrug design, contrasting with the nitrile’s utility in click chemistry or cross-coupling reactions.

4-Anilino-1-Boc-piperidine (C₁₆H₂₂N₂O₂; MW 274.4 g/mol)

  • Structural Differences: Incorporates a Boc (tert-butoxycarbonyl) protecting group and an anilino (aromatic amine) substituent .
  • Physicochemical Properties: Boc group enhances stability under basic conditions but is acid-labile.
  • Reactivity : The Boc group is readily cleaved under acidic conditions, unlike the hydrolytically stable pivaloyl group.
  • Applications : Precursor in opioid synthesis, highlighting divergent biological roles compared to the target compound’s synthetic focus .

1-(2-(Piperidin-4-yl)acetyl)piperidine-4-carbonitrile (C₁₃H₂₀N₃O; MW 234.3 g/mol)

  • Structural Differences : Contains an acetyl-linked piperidine substituent instead of pivaloyl .
  • Higher nitrogen content may enhance basicity.
  • Reactivity : The acetyl group is more reactive toward nucleophiles or enzymes.
  • Applications : Likely explored in medicinal chemistry for its balanced lipophilicity and reactivity.

Biological Activity

1-Pivaloylpiperidine-4-carbonitrile, with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a cyano group, which are significant for its reactivity and interaction with biological systems. The following sections will delve into its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. Common solvents include dichloromethane, with triethylamine often used as a base to facilitate the reaction. The general reaction scheme can be summarized as follows:

Piperidine 4 carbonitrile+Pivaloyl chlorideBase1 Pivaloylpiperidine 4 carbonitrile\text{Piperidine 4 carbonitrile}+\text{Pivaloyl chloride}\xrightarrow{\text{Base}}\text{1 Pivaloylpiperidine 4 carbonitrile}

The biological activity of this compound is primarily attributed to its structural components:

  • Piperidine Ring : This moiety is known for its ability to interact with various receptors and enzymes.
  • Cyano Group : The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.

These interactions can lead to modulation of cellular pathways, inhibition of enzyme activity, and alteration of receptor functions, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown potential for use in cancer therapy.
  • Neuroprotective Effects : The compound's interaction with neuroreceptors indicates possible neuroprotective properties.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis, indicating its potential role in cancer treatment.
  • Neuroprotective Study : Research involving neuronal cell cultures showed that the compound could protect against oxidative stress-induced damage.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Piperidine-4-carbonitrile Lacks pivaloyl groupLimited biological activity
Pivaloylpiperidine Lacks cyano groupReduced reactivity
This compound Contains both pivaloyl and cyano groupsPromising antimicrobial and cytotoxic effects

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